molecular formula C9H10N4O3 B13477095 5-(1-Ethyl-3-methyl-1h-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(1-Ethyl-3-methyl-1h-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13477095
M. Wt: 222.20 g/mol
InChI Key: WKQPJYHRRCDDRV-UHFFFAOYSA-N
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Description

5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features both pyrazole and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-oxopropanoate with hydrazine to form the pyrazole ring, followed by cyclization with a nitrile oxide to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific combination of pyrazole and oxadiazole rings, which confer distinct chemical reactivity and potential bioactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10N4O3

Molecular Weight

222.20 g/mol

IUPAC Name

5-(2-ethyl-5-methylpyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C9H10N4O3/c1-3-13-6(4-5(2)11-13)8-10-7(9(14)15)12-16-8/h4H,3H2,1-2H3,(H,14,15)

InChI Key

WKQPJYHRRCDDRV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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